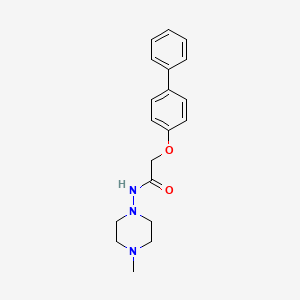![molecular formula C20H20N2O2 B5396817 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mechanism of Action
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol works by inhibiting the mTOR kinase, a key regulator of cell growth and metabolism. mTOR is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been shown to have other biochemical and physiological effects. For example, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has several advantages as a tool for scientific research. It is a highly specific inhibitor of mTOR, which allows researchers to study the effects of mTOR inhibition in a controlled manner. It also has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body.
However, there are also some limitations to using 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol in lab experiments. For example, it can be difficult to obtain sufficient quantities of pure 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol for some experiments. In addition, it can be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol. One area of interest is the development of combination therapies that include 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol and other cancer treatments. Another area of interest is the development of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol derivatives with improved pharmacokinetic properties or increased specificity for mTOR. Finally, there is ongoing research into the potential use of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol in other diseases, such as diabetes and inflammatory bowel disease.
Conclusion
In conclusion, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol is a promising small molecule inhibitor of mTOR kinase with potential therapeutic applications in cancer and other diseases. Its synthesis method has been well-established, and it has been extensively studied in preclinical models. While there are some limitations to its use in lab experiments, there are also many future directions for research on 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol.
Synthesis Methods
The synthesis of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol was first reported in 2008 by scientists at AstraZeneca. The method involves a series of chemical reactions starting with the condensation of 4-pyridinecarboxaldehyde with 3-aminobenzoic acid, followed by the addition of 3-(4-bromophenyl)-1-azetidinecarboxylic acid and 2-methyl-3-butyn-2-ol. The resulting product is then purified using column chromatography to obtain pure 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol.
Scientific Research Applications
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,24)9-6-15-4-3-5-17(12-15)19(23)22-13-18(14-22)16-7-10-21-11-8-16/h3-5,7-8,10-12,18,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAHLPHNRKBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CC(C2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)